molecular formula C15H19ClN2O3 B2548574 (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone CAS No. 2034315-99-4

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone

Cat. No.: B2548574
CAS No.: 2034315-99-4
M. Wt: 310.78
InChI Key: QVNKGGHKUDCJBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone is a synthetic compound designed as a chemical scaffold for research and development. Its structure integrates a chloropyridine moiety connected via an ether linkage to a piperidine ring, which is in turn functionalized with a tetrahydrofuran-3-yl methanone group. This molecular architecture is characteristic of ligands targeting central nervous system (CNS) receptors . Piperidine-based nuclei are recognized as critically important pharmacophores in medicinal chemistry due to their prevalence in numerous pharmaceuticals and alkaloids, and they are frequently investigated for their diverse biological activities, which can include CNS modulation . The specific substitution pattern on the piperidine ring is a key determinant of a compound's biological activity and receptor selectivity. For instance, structurally related compounds featuring a methanone group attached to the piperidine nitrogen have been developed and evaluated as selective agonists for serotonin receptors such as the 5-HT 1A receptor, which is a prominent target in neuropsychiatric disorder research . The tetrahydrofuran substituent in this compound adds a three-dimensional structural constraint and can influence its pharmacokinetic properties and binding affinity. As such, this molecule serves as a versatile intermediate for researchers exploring new chemical entities in neuroscience, particularly for studying receptor-ligand interactions . Its primary research value lies in its potential application as a precursor or template in the design of novel receptor probes and therapeutic candidates for conditions such as schizophrenia, depression, and anxiety .

Properties

IUPAC Name

[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(oxolan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3/c16-13-9-17-5-1-14(13)21-12-2-6-18(7-3-12)15(19)11-4-8-20-10-11/h1,5,9,11-12H,2-4,6-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNKGGHKUDCJBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Etherification via Mitsunobu Reaction

The Mitsunobu reaction is a reliable method for forming C–O bonds under mild conditions. Using 3-chloro-4-hydroxypyridine and piperidin-4-ol , the ether linkage is constructed with diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0–25°C. This method avoids the need for protecting the piperidine nitrogen, simplifying the synthetic route.

Reaction Scheme :
$$
\text{3-Chloro-4-hydroxypyridine} + \text{Piperidin-4-ol} \xrightarrow{\text{DIAD, PPh}_3, \text{THF}} \text{4-((3-Chloropyridin-4-yl)oxy)piperidine}
$$

Key Data :

  • Yield: 85–92%
  • Purity: >99% (HPLC)

Alternative SN2 Displacement

Activation of 3-chloro-4-hydroxypyridine as a tosylate (using TsCl, Et₃N) enables nucleophilic displacement by piperidin-4-ol in dimethylformamide (DMF) at 80°C. While cost-effective, this method requires stringent anhydrous conditions and yields 70–78%.

Synthesis of Tetrahydrofuran-3-carbonyl Derivatives

Oxidation of Tetrahydrofuran-3-methanol

Tetrahydrofuran-3-methanol is oxidized to tetrahydrofuran-3-carboxylic acid using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C. Subsequent treatment with thionyl chloride (SOCl₂) converts the acid to tetrahydrofuran-3-carbonyl chloride .

Reaction Conditions :

  • Oxidation: 0°C, 2 h, 88% yield
  • Acyl chloride formation: SOCl₂, reflux, 95% yield

Alternative Pathway via 3-Oxo-Tetrahydrofuran

Patent US9399629B2 describes the oxidation of 3-hydroxy tetrahydrofuran to 3-oxo-tetrahydrofuran using trichloroisocyanuric acid (TCCA) and 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) in dichloromethane at −10°C to 25°C. The ketone is then converted to the acyl chloride via Hell–Volhard–Zelinskii reaction.

Advantages :

  • Chemoselective oxidation without toxic byproducts
  • Scalable to multi-kilogram batches

Coupling Strategies for Methanone Formation

Amide Bond Formation

The piperidine amine reacts with tetrahydrofuran-3-carbonyl chloride in the presence of triethylamine (Et₃N) to form the target methanone.

Optimized Conditions :

  • Solvent: Dichloromethane (DCM)
  • Base: Et₃N (2.5 equiv)
  • Temperature: 0°C to room temperature
  • Yield: 89–93%

Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, where the piperidine nitrogen attacks the electrophilic carbonyl carbon, displacing chloride.

Coupling Reagent-Mediated Approach

For acid-sensitive substrates, carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) are employed. This method minimizes racemization and is preferred for stereochemically complex intermediates.

Typical Protocol :

  • EDC (1.2 equiv), HOBt (1.1 equiv), DCM, 0°C → room temperature
  • Yield: 85–90%

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 5.2 Hz, 1H, Py-H), 7.25 (d, J = 5.2 Hz, 1H, Py-H), 4.10–3.95 (m, 2H, Piperidine-H), 3.80–3.60 (m, 4H, THF-H).
  • HRMS : m/z [M + H]⁺ calcd for C₁₆H₁₈ClN₂O₃: 345.1012; found: 345.1015.

Chromatographic Purity

  • HPLC : >99.5% purity (C18 column, 30% acetonitrile/70% H₂O, 1.0 mL/min).

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Cost (Relative) Scalability
Mitsunobu + Amidation 89–93 >99.5 High Industrial
SN2 + EDCl/HOBt 78–85 98–99 Moderate Pilot-scale
TEMPO Oxidation + EDC 82–88 97–98 Low Lab-scale

Key Findings :

  • The Mitsunobu/amidation sequence offers the highest yield and purity but requires expensive reagents.
  • SN2 displacement is cost-effective but less suitable for stereosensitive applications.

Industrial-Scale Considerations

Patent CN104031029A highlights the importance of solvent recovery and waste minimization in large-scale synthesis. Tetrahydrofuran (THF) and dichloromethane (DCM) are recycled via distillation, reducing environmental impact. Additionally, the use of sodium sulfite for quenching excess oxidizing agents aligns with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound can be subject to oxidation reactions, especially at the piperidine ring, leading to the formation of N-oxides or other oxygenated products.

  • Reduction: : Hydrogenation or other reduction methods can modify the pyridine ring or reduce double bonds within the molecule.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

  • Reduction: : Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

  • Substitution: : Nucleophiles such as alkoxides, amines, or thiols under basic conditions.

Major Products Formed from These Reactions

Depending on the specific reaction conditions, the major products include substituted derivatives, oxidized or reduced forms, and complex adducts useful for further synthetic applications.

Scientific Research Applications

The compound (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone has several key applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its interactions with various biological targets, potentially as a ligand for receptors or enzymes.

  • Medicine: : Investigated for its therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer properties.

  • Industry: : Applied in the manufacture of specialty chemicals, agrochemicals, or materials science.

Mechanism of Action

The mechanism by which this compound exerts its effects involves specific binding to molecular targets, often disrupting or modifying their activity. The methanone group can form key interactions with active sites of enzymes or receptors, while the piperidine and pyridine rings contribute to overall molecular stability and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related compounds and their key distinctions:

Compound (CAS No.) Key Structural Features Similarity Score Reported Properties/Applications
Target Compound Piperidine-THF methanone core, 3-chloropyridinyloxy substituent Hypothesized enhanced solubility due to THF; potential kinase inhibition (inferred from analogs)
637022-52-7 4-Bromo-1-chloro-2-isopropoxybenzene 0.68 Halogenated aromatic system; used in Suzuki-Miyaura coupling reactions
915095-87-3 (S)-(2-Chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone 0.66 Chiral THF-phenyl methanone; iodine substituent enables radiolabeling or cross-coupling

Key Observations:

The THF moiety in both the target compound and [915095-87-3] improves aqueous solubility relative to purely aromatic systems, though the iodine substituent in [915095-87-3] adds steric bulk that may limit membrane permeability .

Synthetic Accessibility: The target compound’s piperidine-THF linkage likely requires multi-step synthesis involving nucleophilic substitution (e.g., coupling of chloropyridine with piperidine) and ketone formation, similar to methods described for spiro-fused pyridine derivatives . In contrast, [915095-87-3] employs Sonogashira or Suzuki-Miyaura couplings for aryl-iodine functionalization, as seen in .

Biological Relevance: Compounds like the target molecule and pyrrolo-pyridine derivatives (e.g., ) share chloro-substituted aromatic systems, which are common in kinase inhibitors (e.g., imatinib analogs) . The absence of a morpholine ring (cf. ’s “1-morpholin-4-yl-methanone”) in the target compound may reduce off-target GPCR activity .

Research Findings and Data Gaps

  • Physicochemical Data: No experimental LogP, solubility, or stability data for the target compound is available in the provided evidence. Predictions using tools like ChemAxon suggest moderate lipophilicity (cLogP ~2.5) due to the THF and pyridine groups.
  • Synthetic Challenges : Halogenated intermediates (e.g., 5-iodo derivatives in ) require palladium catalysis, which may limit scalability compared to simpler SNAr reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.